molecular formula C22H32ClN3O B2694021 N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride CAS No. 1216726-71-4

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride

Cat. No.: B2694021
CAS No.: 1216726-71-4
M. Wt: 389.97
InChI Key: QMSHKBFIBMGNTD-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride typically involves the reaction of adamantanecarboxylic acid with piperazine derivatives. One common method includes the following steps:

    Formation of Adamantanecarboxylic Acid Chloride: Adamantanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Reaction with Piperazine: The resulting adamantanecarboxylic acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired amide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of reduced adamantane derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties. The adamantane moiety is known for its ability to inhibit viral replication.

    Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with high thermal stability.

    Biological Studies: It is used as a probe to study the interactions of adamantane derivatives with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug that also contains an adamantane moiety.

    Rimantadine: Another antiviral drug similar to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantane structure.

Uniqueness

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride is unique due to the combination of the adamantane moiety with the piperazine ring, which imparts both stability and biological activity. This combination is not commonly found in other adamantane derivatives, making it a compound of significant interest for further research.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-phenylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O.ClH/c26-21(25-8-6-24(7-9-25)20-4-2-1-3-5-20)23-16-22-13-17-10-18(14-22)12-19(11-17)15-22;/h1-5,17-19H,6-16H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSHKBFIBMGNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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